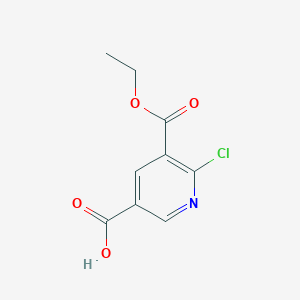![molecular formula C9H14O2 B2745688 2-Oxaspiro[3.5]nonane-7-carbaldehyde CAS No. 1824054-35-4](/img/structure/B2745688.png)
2-Oxaspiro[3.5]nonane-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Oxaspiro[3.5]nonane-7-carbaldehyde” is a chemical compound with the CAS Number: 1824054-35-4 . It has a molecular weight of 154.21 . The IUPAC name for this compound is also this compound . It is a liquid at room temperature .
Physical and Chemical Properties The compound has a molecular formula of C9H14O2 . The storage temperature for this compound is -10 degrees Celsius .
Applications De Recherche Scientifique
Synthesis Techniques and Applications
One-pot Synthesis : A study demonstrated the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using a Mn(III)-based oxidation reaction. This method yielded products with a unique 2-oxa-7-azaspiro scaffold, which could be relevant in synthesizing bioactive compounds or materials with novel properties (Thanh‐Truc Huynh et al., 2017).
Anisatin Models Synthesis : Research into the synthesis of anisatin models led to the creation of 2-oxaspiro[3.5]nonane derivatives from methyl cyclohexanecarboxylate. This work is significant for understanding the synthesis pathways of complex spirocyclic compounds, which could have implications in pharmaceutical chemistry (Michiharu Kato et al., 1985).
Stereocontrolled Synthesis : The stereocontrolled synthesis of 2-oxaspiro[m,n]alkane derivatives was achieved using the Prins-pinacol annulation method. This technique provides a versatile approach to constructing oxaspirobicycles, which are valuable in the development of new materials and drugs (Satish N. Chavre et al., 2009).
Functionalized Derivatives : The nucleophilic ring opening of oxiranes led to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important for their presence in various bioactive molecules, showcasing the utility of 2-Oxaspiro derivatives in medicinal chemistry (Margareth R. L. Santos et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-oxaspiro[3.5]nonane-7-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h5,8H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWIPEBABZZMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

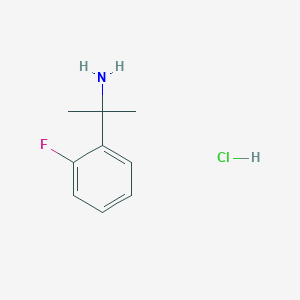
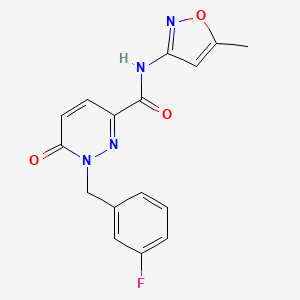



![N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2745616.png)
![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)
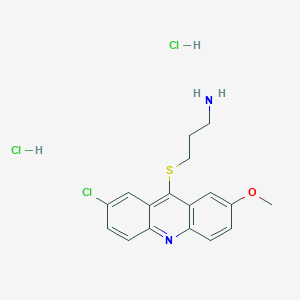
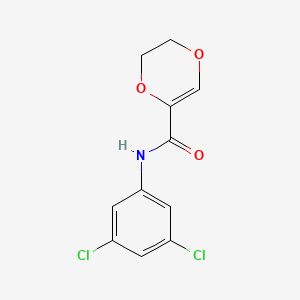
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2745623.png)
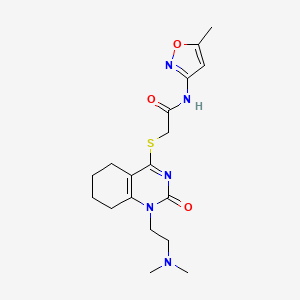
![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)

